6-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one
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Overview
Description
6-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with benzyl and fluoro-hydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one typically involves the condensation of appropriate benzyl and fluoro-hydroxyphenyl precursors with a pyrimidine core. One common method includes the use of benzyl bromide and 3-fluoro-4-hydroxybenzaldehyde in the presence of a base, followed by cyclization with a suitable pyrimidine derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The fluoro group can be reduced to a hydrogen atom.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base or catalyst.
Major Products
Oxidation: Formation of 6-Benzyl-3-(3-fluoro-4-oxophenyl)pyrimidin-4-one.
Reduction: Formation of 6-Benzyl-3-(4-hydroxyphenyl)pyrimidin-4-one.
Substitution: Formation of various substituted pyrimidin-4-one derivatives depending on the substituent used.
Scientific Research Applications
6-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can vary depending on the biological context and the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Benzyl-3-(4-hydroxyphenyl)pyrimidin-4-one
- 6-Benzyl-3-(3-chloro-4-hydroxyphenyl)pyrimidin-4-one
- 6-Benzyl-3-(3-methyl-4-hydroxyphenyl)pyrimidin-4-one
Uniqueness
6-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H13FN2O2 |
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Molecular Weight |
296.29 g/mol |
IUPAC Name |
6-benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one |
InChI |
InChI=1S/C17H13FN2O2/c18-15-10-14(6-7-16(15)21)20-11-19-13(9-17(20)22)8-12-4-2-1-3-5-12/h1-7,9-11,21H,8H2 |
InChI Key |
JARVUBLMGKMVHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=O)N(C=N2)C3=CC(=C(C=C3)O)F |
Origin of Product |
United States |
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